Niddamycin

Macrolide Resistance Efflux Pump Staphylococcus epidermidis

Researchers studying macrolide resistance need compounds that cleanly differentiate between efflux, ribosomal modification, and enzymatic inactivation mechanisms. Niddamycin (CAS 20283-69-6) is a 16-membered macrolide antibiotic specifically suited for these applications. - pNE24 efflux pump-negative control: accumulation unaffected, enabling distinction from erythromycin. - Covalent ribosomal probe: labels ~40% of protein L27, providing a distinct footprint vs. tylosin or carbomycin A. - Non-substrate for 2'-OH glycosylating enzymes: remains active where monosaccharide-containing macrolides are inactivated. ≥98% purity, ambient shipping.

Molecular Formula C40H65NO14
Molecular Weight 783.9 g/mol
CAS No. 20283-69-6
Cat. No. B1678767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiddamycin
CAS20283-69-6
SynonymsNiddamycin;  F-3463;  F 3463;  F3463; 
Molecular FormulaC40H65NO14
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
InChIInChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13-
InChIKeySSANHLOZXYEHCY-UDPMFAINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Niddamycin: 16-Membered Macrolide for Ribosome and Resistance Research


Niddamycin (CAS 20283-69-6) is a 16-membered macrolide antibiotic [1] with the molecular formula C40H65NO14 and a molecular weight of 783.94 g/mol . It is a natural product isolated from *Streptomyces caelestis* [1]. Niddamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . It is also known by the synonyms F-3463 and 9-Deoxy-9-oxoleucomycin V 4B-(3-methylbutanoate) .

Why Generic 16-Membered Macrolides Cannot Replace Niddamycin


Within the 16-membered macrolide class, compounds like tylosin, spiramycin, and carbomycin share a common mechanism but exhibit distinct binding kinetics and resistance profiles. Niddamycin is distinguished by specific quantitative differences in ribosomal binding and its behavior in defined bacterial resistance models. These differences are not interchangeable and directly impact experimental outcomes. For instance, Niddamycin's unique interaction with the MLS resistance mechanism and its covalent binding to specific ribosomal proteins are not properties universally shared by its class. The following evidence details the specific, quantifiable ways in which Niddamycin differs from these close analogs, providing a basis for rational compound selection [1].

Evidence-Based Differentiation from Tylosin, Spiramycin, and Erythromycin


Evasion of Efflux Pump-Mediated Resistance

In a study on *S. epidermidis* strain 958-2 harboring the pNE24 plasmid, which confers resistance to 14- and 15-membered macrolides via an energy-dependent efflux pump, the 16-membered macrolide niddamycin accumulated to the same high level as in the susceptible control strain 958-1. This demonstrates niddamycin's intrinsic evasion of this clinically significant resistance mechanism [1].

Macrolide Resistance Efflux Pump Staphylococcus epidermidis 16-Membered Macrolide

Resistance to Glycosylation-Mediated Inactivation

An enzyme from *S. antibioticus* inactivates macrolides containing a free 2'-OH group on a monosaccharide (e.g., rosaramicin, methymycin) via glycosylation. Niddamycin, which contains a disaccharide moiety, is not inactivated by this enzyme activity. This property is shared with other disaccharide-containing macrolides like tylosin, spiramycin, carbomycin, and josamycin, but differentiates niddamycin from monosaccharide-containing macrolides [1].

Macrolide Inactivation Glycosylation Streptomyces antibioticus Antibiotic Resistance

Divergent Ribosomal Protein Labeling Patterns

Niddamycin can be covalently bound to *E. coli* ribosomes, a property shared with carbomycin A, tylosin, and spiramycin, but not erythromycin [1]. While 40% of the radioactivity is consistently bound to ribosomal protein L27 for all these 16-membered macrolides, the distribution among other proteins (e.g., L8, L2, S12) differs depending on the specific drug [1].

Ribosome Binding Covalent Labeling Macrolide Interaction Protein L27

Specific Association with MLS Resistance Gene

The cloned *tlrA* gene from *S. fradiae*, which confers high-level resistance to tylosin, also confers resistance to niddamycin and carbomycin, but not to erythromycin. This suggests that niddamycin, along with other 16-membered macrolides, is recognized by this specific MLS (Macrolide, Lincosamide, Streptogramin B) resistance determinant [1].

MLS Resistance tlrA Gene Cross-Resistance Streptomyces

Targeted Application Scenarios Based on Evidence


Investigating pNE24 Efflux Pump Resistance

Researchers studying the energy-dependent efflux of 14- and 15-membered macrolides in staphylococci should select Niddamycin as a control compound. Unlike erythromycin, Niddamycin's accumulation is unaffected by the pNE24 efflux pump, allowing for the differentiation between specific efflux mechanisms and other forms of macrolide resistance [1].

Topological Mapping of the 50S Ribosomal Binding Site

Niddamycin is a critical tool for structural biologists and biochemists investigating the peptidyl transferase center of the bacterial ribosome. Its ability to be covalently bound to the ribosome and to label a unique pattern of ribosomal proteins, including ~40% of protein L27, provides a distinct biochemical footprint compared to other 16-membered macrolides like tylosin or carbomycin A [1]. This makes it invaluable for probing the drug-binding microenvironment.

Studies on Macrolide Inactivation via Glycosylation

Niddamycin serves as a non-substrate control in studies of macrolide-modifying enzymes. In assays with enzymes that inactivate macrolides through glycosylation of a free 2'-OH group on a monosaccharide, Niddamycin remains active, whereas monosaccharide-containing macrolides are inactivated [1]. This property is essential for discerning the structural basis of resistance in producer organisms and for screening new compounds for susceptibility to this inactivation pathway.

Characterizing MLS Resistance Phenotypes

For genetic and microbiological studies of inducible or constitutive MLS resistance, Niddamycin is a specific probe. Its activity is modulated by classic MLS resistance genes (e.g., *tlrA*), making it a relevant test compound to characterize the resistance spectrum of new isolates or genetically engineered strains, particularly in differentiating 16-membered macrolide sensitivity from 14-membered macrolide sensitivity [1].

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